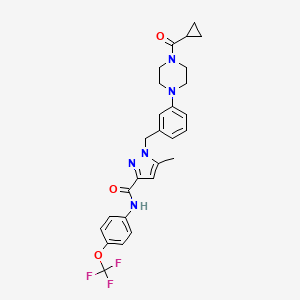

SCAL-255

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H28F3N5O3 |

|---|---|

分子量 |

527.5 g/mol |

IUPAC 名称 |

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C27H28F3N5O3/c1-18-15-24(25(36)31-21-7-9-23(10-8-21)38-27(28,29)30)32-35(18)17-19-3-2-4-22(16-19)33-11-13-34(14-12-33)26(37)20-5-6-20/h2-4,7-10,15-16,20H,5-6,11-14,17H2,1H3,(H,31,36) |

InChI 键 |

YKIJUCSZNLHOPB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)N3CCN(CC3)C(=O)C4CC4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

SCAL-255 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of SCAL-255 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This compound is a novel and potent small-molecule inhibitor of mitochondrial complex I (CI) of the electron transport chain. It has demonstrated significant anti-proliferative activity in preclinical models of cancers that are highly dependent on oxidative phosphorylation (OXPHOS) for energy production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mitochondrial function, downstream signaling pathways, and its efficacy in cancer cells. The information presented herein is a synthesis of available data, intended to support further research and development of this promising anti-cancer compound.

II. Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of this compound is the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. This enzyme complex is the first and largest of the five complexes in the mitochondrial electron transport chain and plays a crucial role in cellular respiration and ATP production.

This compound binds to and inhibits the function of complex I, leading to a cascade of events within the cancer cell:

-

Blockade of the Electron Transport Chain: Inhibition of complex I disrupts the flow of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.

-

Decreased Oxygen Consumption: As a direct consequence of the electron transport chain blockade, the cellular oxygen consumption rate (OCR) is significantly reduced.[1]

-

Induction of Reactive Oxygen Species (ROS): The disruption of electron flow at complex I leads to the leakage of electrons, which then react with molecular oxygen to form superoxide anions and other reactive oxygen species.[1][2][3]

-

Reduction of Mitochondrial Membrane Potential (MMP): The pumping of protons across the inner mitochondrial membrane by complex I is inhibited, leading to a decrease in the mitochondrial membrane potential.[1][2][3]

Core mechanism of this compound action.

III. Downstream Signaling Consequences

The inhibition of mitochondrial complex I by this compound triggers significant downstream signaling events that ultimately lead to cancer cell death and a shift in cellular metabolism.

A. Induction of Apoptosis

The mitochondrial dysfunction induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. The key events in this process include:

-

Release of Cytochrome c: The decrease in mitochondrial membrane potential and increase in ROS can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates caspase-9, which in turn activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.

This compound induced apoptotic pathway.

B. Metabolic Reprogramming

Cancer cells treated with this compound exhibit a metabolic shift to compensate for the loss of ATP production from oxidative phosphorylation.

-

Upregulation of Glycolysis: To meet their energy demands, cancer cells increase their rate of glycolysis, a phenomenon known as the Warburg effect.[1] This is a compensatory mechanism to generate ATP in the absence of efficient mitochondrial respiration.

Metabolic shift induced by this compound.

IV. Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines |

| Mitochondrial Complex I IC50 | 1.14 µM[1][2][3] | - |

| HCT116 Proliferation IC50 | Not explicitly stated, but significant inhibition observed at 0.01-10 nM[1] | Human colorectal carcinoma |

| KG-1 Proliferation IC50 | Not explicitly stated, but significant inhibition observed at 0.01-10 nM[1] | Human acute myeloid leukemia |

Table 2: In Vivo Efficacy and Safety of this compound

| Parameter | Value | Animal Model |

| Maximum Tolerated Dose (MTD) | 68 mg/kg[4][5][6] | Mice |

| Tumor Growth Inhibition | 61.5%[1] | KG-1 subcutaneous xenograft in NOD-SCID mice |

V. Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

A. Mitochondrial Complex I Activity Assay

This protocol is for a colorimetric assay to determine the enzymatic activity of mitochondrial complex I.

-

Mitochondria Isolation: Isolate mitochondria from cultured cancer cells (e.g., HCT116 or KG-1) using a commercially available mitochondria isolation kit. Determine the protein concentration of the mitochondrial fraction using a BCA assay.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of mitochondrial lysate (100-200 µg of protein)

-

10 µL of this compound at various concentrations (or vehicle control)

-

-

Initiate Reaction: Add 20 µL of NADH solution and 10 µL of a colorimetric probe (e.g., a tetrazolium salt like WST-8).

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a microplate reader in kinetic mode, taking readings every minute for 30 minutes.

-

Data Analysis: Calculate the rate of change in absorbance over time. The activity of complex I is proportional to this rate. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

B. Cell Proliferation Assay

This protocol uses the MTT assay to measure the anti-proliferative effects of this compound.

-

Cell Seeding: Seed HCT116 or KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.01 nM to 10 µM) for 96 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

C. Oxygen Consumption Rate (OCR) Measurement

This protocol outlines the use of a Seahorse XF Analyzer to measure cellular respiration.

-

Cell Seeding: Seed HCT116 cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

-

Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator for 1 hour.

-

Compound Injection: Load the injector ports of the sensor cartridge with this compound (e.g., 2 nM and 10 nM)[1], oligomycin, FCCP, and rotenone/antimycin A.

-

Measurement: Place the cell plate in the Seahorse XF Analyzer and perform the assay, which measures the OCR in real-time before and after the injection of each compound.

-

Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

D. Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.

-

Cell Treatment: Treat HCT116 or KG-1 cells with this compound (e.g., 0.13-2 nM) for a specified time (e.g., 24 hours).[1]

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle-treated control to determine the fold-change in ROS production.

E. Mitochondrial Membrane Potential (MMP) Assay

This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in MMP.

-

Cell Treatment: Treat HCT116 or KG-1 cells with this compound (e.g., 0.13-2 nM) for a specified time.[1]

-

JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Measurement: Measure the fluorescence of both the JC-1 monomers (green, ~529 nm emission) and aggregates (red, ~590 nm emission) using a fluorescence microscope or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

F. In Vivo Xenograft Study

This protocol describes a subcutaneous xenograft model using KG-1 cells.

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 KG-1 cells into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound intraperitoneally at a dose of 5 mg/kg, five days a week for 24 days.[1] The control group receives the vehicle.

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the tumor growth inhibition rate and assess any signs of toxicity.

References

SCAL-255: A Technical Guide to its Function as a Mitochondrial Complex I Inhibitor in Cancer Therapy

DISCLAIMER: This document synthesizes publicly available information on SCAL-255. The detailed experimental protocols and some specific quantitative data are based on the abstract of the primary research article by Zhou, Y. et al. (European Journal of Medicinal Chemistry, 2023, 258: 115576) and representative methodologies for the described experiments, as the full text of this primary source was not accessible.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Developed as an optimized analog of the clinical candidate IACS-010759, this compound demonstrates significant promise as a therapeutic agent for cancers reliant on oxidative phosphorylation (OXPHOS). By targeting the first and largest enzyme of the electron transport chain (ETC), this compound disrupts mitochondrial respiration, leading to a cascade of events that culminate in the selective inhibition of cancer cell proliferation and survival. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of mitochondrial Complex I. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The consequences of this inhibition are multifaceted, leading to a bioenergetic crisis within the cancer cell. The primary effects include a significant reduction in the oxygen consumption rate (OCR), an increase in the production of reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential (MMP).[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| Mitochondrial Complex I IC50 | 1.14 µM | - | [1] |

| Anti-proliferative IC50 | 0.52 - 5.81 nM | HCT 116 (colorectal cancer), KG-1 (acute myeloid leukemia) | [1] |

Table 2: In Vivo Efficacy and Safety of this compound

| Parameter | Value | Animal Model | Reference |

| Maximum Tolerated Dose (MTD) | 68 mg/kg | In vivo safety analysis | [1] |

| Tumor Growth Inhibitory Rate | 61.5% | Mouse KG-1 subcutaneous xenograft | [1] |

Experimental Protocols

The following are representative, detailed methodologies for the key experiments used to characterize the function of this compound.

Oxygen Consumption Rate (OCR) Assay

This protocol describes a generalized method for measuring the effect of this compound on cellular respiration using an extracellular flux analyzer.

Objective: To quantify the inhibitory effect of this compound on the oxygen consumption rate in cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT 116, KG-1)

-

Cell culture medium

-

This compound

-

Extracellular flux analyzer and associated consumables (e.g., Seahorse XF Cell Culture Microplates)

-

Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4)

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay medium.

-

Assay Setup:

-

On the day of the assay, replace the culture medium with the pre-warmed assay medium.

-

Incubate the cells in a CO2-free incubator at 37°C for 1 hour.

-

Load the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations.

-

-

Measurement:

-

Calibrate the extracellular flux analyzer.

-

Load the cell plate into the analyzer.

-

Measure the basal oxygen consumption rate.

-

Inject this compound and measure the OCR to determine its direct inhibitory effect.

-

Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function in the presence of this compound.

-

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol provides a generalized method for measuring the this compound-induced increase in intracellular ROS using a fluorescent probe.

Objective: To quantify the change in intracellular ROS levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HCT 116, KG-1)

-

Cell culture medium

-

This compound

-

Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified duration. Include a positive control (e.g., H2O2) and a vehicle control.

-

Staining:

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with the H2DCFDA probe (typically 5-10 µM in PBS or serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

-

-

Measurement:

-

Wash the cells with PBS to remove the excess probe.

-

Add PBS or a suitable buffer to the wells.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control cells to determine the fold-increase in ROS production.

Mitochondrial Membrane Potential (MMP) Assay

This protocol outlines a generalized method for assessing the effect of this compound on the mitochondrial membrane potential using a potentiometric fluorescent dye.

Objective: To determine the impact of this compound on the mitochondrial membrane potential in cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT 116, KG-1)

-

Cell culture medium

-

This compound

-

Potentiometric fluorescent dye (e.g., JC-1, TMRE, or TMRM)

-

Positive control for depolarization (e.g., CCCP or FCCP)

-

Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a suitable culture vessel (e.g., multi-well plate, coverslips) and treat with various concentrations of this compound for the desired time.

-

Staining:

-

Remove the culture medium and incubate the cells with the fluorescent MMP dye according to the manufacturer's instructions. For example, for JC-1, incubation is typically at 37°C for 15-30 minutes.

-

-

Measurement:

-

Wash the cells to remove the unbound dye.

-

Analyze the cells using the appropriate instrument.

-

JC-1: Measure the fluorescence of both the green monomers (emission ~529 nm) and the red J-aggregates (emission ~590 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

TMRE/TMRM: Measure the fluorescence intensity of the dye (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates depolarization.

-

-

-

Data Analysis: Quantify the change in fluorescence intensity or the red/green ratio in this compound-treated cells compared to vehicle-treated controls to assess the extent of mitochondrial membrane depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a potent and selective inhibitor of mitochondrial Complex I with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, centered on the disruption of mitochondrial respiration, leads to a bioenergetic crisis in cancer cells that are highly dependent on oxidative phosphorylation. The favorable safety profile of this compound compared to its parent compound, IACS-010759, makes it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other mitochondrial Complex I inhibitors as a promising therapeutic strategy for a range of malignancies. Further research is warranted to fully elucidate its clinical potential.

References

SCAL-255: A Selective Inhibitor of Mitochondrial Complex I for OXPHOS-Dependent Cancers

An In-depth Technical Guide

Abstract

SCAL-255 is a novel, potent, and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Developed as an optimized analog of the clinical candidate IACS-010759, this compound demonstrates significant preclinical anti-cancer activity in models of oxidative phosphorylation (OXPHOS)-dependent malignancies, such as acute myeloid leukemia (AML) and colorectal cancer (CRC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy and safety data, and detailed experimental protocols for its evaluation.

Introduction

Cellular metabolism has emerged as a critical vulnerability in cancer. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a significant subset is dependent on mitochondrial oxidative phosphorylation for energy production and biosynthesis. This reliance on OXPHOS presents a therapeutic window for targeted inhibition. Mitochondrial Complex I is the first and largest enzyme of the electron transport chain, making it a key node for therapeutic intervention.

This compound is a pyrazole amide that has been identified as a potent and selective inhibitor of Complex I. It was developed through the optimization of IACS-010759, a first-generation Complex I inhibitor that showed promise in preclinical models but faced challenges in clinical development. This compound exhibits improved potency and a significantly better safety profile, making it a promising candidate for further development.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that selectively impact OXPHOS-dependent cancer cells.

Direct Inhibition of Complex I

Unlike many other Complex I inhibitors that bind to the quinone-binding site, the parent compound of this compound, IACS-010759, has been shown to bind to the ND1 subunit of Complex I. This distinct binding site may contribute to its unique pharmacological profile. Inhibition of Complex I by this compound leads to a cessation of NADH oxidation and a blockage of electron flow to ubiquinone.

**2

SCAL-255: A Novel Modulator of Cellular Stress Pathways – Discovery and Synthetic Route

Executive Summary: This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of SCAL-255, a novel small molecule inhibitor of the integrated stress response (ISR). This compound has demonstrated potent and selective activity in cellular models of various diseases, including neurodegenerative disorders and certain cancers. This guide details the experimental methodologies employed in its discovery and evaluation, presents key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Discovery of this compound

This compound was identified through a high-throughput screening campaign designed to discover novel inhibitors of the PERK (Protein kinase R-like endoplasmic reticulum kinase) signaling pathway, a key component of the ISR. The screening cascade involved a primary enzymatic assay followed by a series of cell-based secondary assays to confirm on-target activity and assess cytotoxicity.

High-Throughput Screening and Hit Identification

A library of over 500,000 diverse small molecules was screened against the purified kinase domain of human PERK. The primary assay was a fluorescence-based biochemical assay measuring the phosphorylation of a peptide substrate. Hits were defined as compounds that inhibited PERK activity by more than 50% at a concentration of 10 µM.

Hit-to-Lead Optimization

Initial hits from the primary screen were subjected to a rigorous hit-to-lead optimization process. This involved medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. This compound emerged as the lead candidate from this campaign, exhibiting excellent potency and a favorable selectivity profile against a panel of other kinases.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available starting materials. The synthetic route is outlined below.

Synthetic Route Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Acylation of Starting Material A

-

To a solution of Starting Material A (1.0 eq) in dichloromethane (DCM, 0.5 M) was added triethylamine (2.0 eq).

-

The reaction mixture was cooled to 0 °C, and acetyl chloride (1.2 eq) was added dropwise.

-

The reaction was allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion, the reaction was quenched with water, and the organic layer was separated, dried over sodium sulfate, and concentrated under reduced pressure to yield Intermediate 1.

Step 2: Suzuki Coupling with Starting Material B

-

A mixture of Intermediate 1 (1.0 eq), Starting Material B (1.1 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water was degassed with argon for 15 minutes.

-

The reaction was heated to 90 °C for 12 hours.

-

After cooling to room temperature, the mixture was filtered, and the filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried, and concentrated. The crude product was purified by column chromatography to afford Intermediate 2.

Step 3 & 4 are proprietary internal procedures.

Biological Characterization of this compound

This compound was extensively characterized in a variety of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical and Cellular Potency

The inhibitory activity of this compound against PERK and its downstream signaling was assessed in both biochemical and cellular assays.

| Assay Type | Target | IC50 (nM) |

| Biochemical | PERK Kinase | 15.2 ± 2.1 |

| Cellular | p-eIF2α (Ser51) | 45.8 ± 5.6 |

| Cellular | CHOP Expression | 78.3 ± 9.4 |

| Table 1: Potency of this compound in biochemical and cellular assays. |

Kinase Selectivity Profile

The selectivity of this compound was evaluated against a panel of 468 kinases at a concentration of 1 µM. This compound demonstrated high selectivity for PERK.

| Kinase | % Inhibition at 1 µM |

| PERK | 98% |

| GCN2 | 12% |

| PKR | 8% |

| HRI | 5% |

| Table 2: Selectivity of this compound against the eIF2α kinases. |

Mechanism of Action: PERK Pathway Inhibition

This compound exerts its biological effects through the specific inhibition of PERK, a critical sensor of endoplasmic reticulum (ER) stress.

Caption: this compound inhibits the PERK branch of the ISR.

Experimental Protocols

PERK Kinase Assay (Biochemical)

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated eIF2α peptide substrate by the recombinant human PERK kinase domain.

-

Protocol:

-

The PERK enzyme, peptide substrate, and ATP were incubated in a kinase reaction buffer.

-

This compound or vehicle control was added at various concentrations.

-

The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

-

The reaction was stopped by the addition of a detection mix containing a europium-labeled anti-phospho-eIF2α antibody and streptavidin-allophycocyanin.

-

After a 30-minute incubation, the TR-FRET signal was read on a plate reader.

-

IC50 values were calculated using a four-parameter logistic fit.

-

p-eIF2α Cellular Assay

-

Principle: An in-cell Western assay was used to quantify the levels of phosphorylated eIF2α in cells treated with an ER stress inducer and this compound.

-

Protocol:

-

HeLa cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were pre-treated with various concentrations of this compound or vehicle for 1 hour.

-

ER stress was induced by treating the cells with thapsigargin (1 µM) for 2 hours.

-

Cells were fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked.

-

Cells were incubated with primary antibodies against total eIF2α and phospho-eIF2α (Ser51).

-

After washing, cells were incubated with species-specific secondary antibodies conjugated to different fluorophores.

-

The fluorescence intensity was measured using an imaging system.

-

The ratio of phospho-eIF2α to total eIF2α was calculated, and IC50 values were determined.

-

Experimental Workflow for Cellular Assays

Caption: General workflow for cellular assays.

Conclusion

This compound is a potent and selective inhibitor of the PERK kinase, a key regulator of the integrated stress response. The compound was discovered through a comprehensive screening and optimization effort and can be efficiently synthesized. Preclinical data demonstrate its ability to modulate the PERK pathway in cellular models. These findings support the further development of this compound as a potential therapeutic agent for diseases associated with ER stress.

SCAL-255: A Novel Mitochondrial Complex I Inhibitor Targeting Oxidative Phosphorylation in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SCAL-255 is a novel, potent, and selective small-molecule inhibitor of mitochondrial complex I (CI), also known as NADH:ubiquinone oxidoreductase.[1] It was developed by researchers at Sichuan University as a next-generation therapeutic agent based on the structure of a previous CI inhibitor, IACS-010759.[1] By targeting the first and largest enzyme of the electron transport chain (ETC), this compound effectively disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production in many cancer cells.[1] This technical guide provides a comprehensive overview of this compound's effect on oxidative phosphorylation, including its mechanism of action, quantitative efficacy and safety data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of mitochondrial complex I.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain.[2] The consequences of this disruption are multifaceted and culminate in the impairment of mitochondrial function and the induction of cancer cell death.

The primary downstream effects of this compound's inhibition of complex I include:

-

Inhibition of Oxidative Phosphorylation: By blocking the initial step of the ETC, this compound halts the flow of electrons, which in turn prevents the pumping of protons across the inner mitochondrial membrane. This dissipates the proton gradient necessary for ATP synthase to produce ATP, effectively shutting down oxidative phosphorylation.[2]

-

Decreased Oxygen Consumption Rate (OCR): As the terminal electron acceptor in the ETC is oxygen, inhibition of electron flow by this compound leads to a measurable decrease in the rate of oxygen consumption by the cell.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron transfer at complex I can lead to the leakage of electrons and their reaction with molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species.[1] This increase in intracellular ROS contributes to oxidative stress and cellular damage.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane is a key component of the mitochondrial membrane potential. By inhibiting proton pumping, this compound causes a significant decrease in ΔΨm.[1]

These mitochondrial perturbations collectively create an inhospitable environment for cancer cells that are highly dependent on oxidative phosphorylation for their energy needs, ultimately leading to their demise.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and safety of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| CI Inhibitory Activity (IC50) | - | 1.14 µM | [1] |

| Anti-proliferative Activity (IC50) | HCT 116 (Human Colorectal Cancer) | 0.52 - 5.81 nM | [1] |

| KG-1 (Human Acute Myeloid Leukemia) | 0.52 - 5.81 nM | [1] | |

| Effect on Normal Cells | NCM460 (Normal Colon Epithelial) | Little inhibitory effect | [1] |

Table 2: In Vivo Efficacy of this compound in a KG-1 Xenograft Model

| Parameter | Value | Reference |

| Tumor Growth Inhibitory Rate | 61.5% | [1] |

Table 3: Safety Profile of this compound

| Parameter | Value | Comparison | Reference |

| Maximum Tolerated Dose (MTD) | 68 mg/kg | Nearly 10 times that of IACS-010759 (6 mg/kg) | [1] |

| In Vivo Safety Observations | No significant changes in body weight, blood biochemical parameters, or histology of major organs | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Mitochondrial Complex I Inhibitory Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial complex I.

-

Methodology:

-

Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

-

Prepare a reaction buffer containing NADH as the substrate and a terminal electron acceptor.

-

Incubate the isolated mitochondria with varying concentrations of this compound.

-

Initiate the reaction by adding NADH and monitor the decrease in absorbance at 340 nm, which corresponds to NADH oxidation.

-

Calculate the rate of NADH oxidation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability and Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HCT 116, KG-1) and normal cells (e.g., NCM460) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 values by plotting cell viability against the drug concentration.

-

Oxygen Consumption Rate (OCR) Measurement

-

Objective: To measure the effect of this compound on mitochondrial respiration.

-

Methodology (using Seahorse XF Analyzer):

-

Seed cells in a Seahorse XF cell culture microplate.

-

Prior to the assay, replace the culture medium with XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Place the cell plate in a non-CO2 incubator at 37°C for one hour.

-

Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

Calibrate the Seahorse XF Analyzer.

-

Measure the basal OCR, then inject this compound and monitor the change in OCR.

-

Subsequent injections of other inhibitors can be used to determine various parameters of mitochondrial function.

-

Reactive Oxygen Species (ROS) Detection

-

Objective: To quantify the change in intracellular ROS levels following treatment with this compound.

-

Methodology:

-

Culture cells and treat them with this compound for a defined period.

-

Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or MitoSOX Red.

-

After incubation, wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

-

Quantify the change in fluorescence, which is proportional to the level of intracellular ROS.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

-

Methodology:

-

Treat cultured cells with this compound.

-

Incubate the cells with a potentiometric fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.

-

For TMRE, which accumulates in polarized mitochondria, a decrease in fluorescence indicates depolarization.

-

For JC-1, the dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm. A shift from red to green fluorescence indicates depolarization.

-

Analyze the fluorescence using flow cytometry or fluorescence microscopy.

-

In Vivo Xenograft Model Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Subcutaneously inject a suspension of cancer cells (e.g., KG-1) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) to the treatment group and a vehicle control to the control group according to a predetermined dosing schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).

-

Calculate the tumor growth inhibition rate.

-

References

In-Depth Technical Guide: Cellular Targets of SCAL-255 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCAL-255 is a novel and potent small-molecule inhibitor of mitochondrial complex I (CI) of the electron transport chain. In preclinical studies, it has demonstrated significant anti-leukemic activity in models of acute myeloid leukemia (AML), a cancer reliant on oxidative phosphorylation (OXPHOS). This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of this compound in AML. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the affected signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For many patients, particularly those who are older or have relapsed/refractory disease, standard chemotherapy regimens have limited efficacy. A growing body of evidence highlights a metabolic vulnerability in AML cells, specifically their dependence on mitochondrial oxidative phosphorylation for survival and proliferation. This has led to the exploration of mitochondrial complex I (CI), the first and largest enzyme of the electron transport chain, as a promising therapeutic target.

This compound has emerged as a potent and selective inhibitor of mitochondrial complex I. This guide details the cellular and molecular mechanisms by which this compound exerts its anti-leukemic effects in AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

| Parameter | Value | Cell Line/System | Citation |

| Mitochondrial Complex I Inhibitory Activity (IC50) | 1.14 µM | Isolated Mitochondria | |

| In Vitro Anti-proliferative Activity (IC50) | 0.52 - 5.81 nM | KG-1 (AML Cell Line) | |

| Maximum Tolerated Dose (MTD) - In Vivo | 68 mg/kg | Mouse Model | |

| Tumor Growth Inhibitory Rate - In Vivo | 61.5% | KG-1 Xenograft Model |

Table 1: In Vitro and In Vivo Activity of this compound

Core Mechanism of Action: Mitochondrial Complex I Inhibition

This compound directly targets and inhibits the NADH-ubiquinone oxidoreductase activity of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream cellular events that culminate in AML cell death.

Impairment of Mitochondrial Respiration

By inhibiting complex I, this compound blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. This leads to a significant reduction in the oxygen consumption rate (OCR) in AML cells, effectively shutting down mitochondrial respiration.

Induction of Oxidative Stress

The blockade of the electron transport chain at complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide anions and other reactive oxygen species (ROS). This surge in intracellular ROS induces a state of severe oxidative stress within the AML cells.

Disruption of Mitochondrial Membrane Potential

The electron transport chain is responsible for maintaining the electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm). Inhibition of complex I by this compound leads to the dissipation of this potential, a key indicator of mitochondrial dysfunction and a critical event in the initiation of apoptosis.

Downstream Signaling Pathways and Cellular Fates

The initial inhibition of mitochondrial complex I by this compound triggers a series of signaling events that ultimately lead to the demise of AML cells.

Figure 1: Signaling pathway of this compound in AML.

Energy Depletion and Biosynthetic Crisis

The inhibition of oxidative phosphorylation leads to a severe depletion of cellular ATP. Furthermore, the disruption of the Krebs cycle, which is coupled to the electron transport chain, results in reduced production of key metabolites such as aspartate. Aspartate is a crucial precursor for nucleotide biosynthesis. The combined effect of ATP depletion and impaired nucleotide synthesis creates a metabolic crisis that AML cells cannot overcome.

Induction of Apoptosis

The culmination of mitochondrial dysfunction, oxidative stress, and metabolic crisis triggers the intrinsic pathway of apoptosis. The decrease in mitochondrial membrane potential leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in apoptosis. This is regulated by the Bcl-2 family of proteins and results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, leading to caspase activation and programmed cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cellular effects of this compound in AML.

Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of mitochondrial complex I in isolated mitochondria.

-

Principle: The assay spectro-photometrically measures the decrease in NADH concentration, which is oxidized by complex I.

-

Procedure:

-

Isolate mitochondria from AML cells (e.g., KG-1) using a commercially available kit or standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

-

Prepare a reaction buffer containing phosphate buffer, fatty acid-free BSA, and antimycin A (to inhibit complex III).

-

Add a standardized amount of mitochondrial protein to the reaction buffer in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.

-

Calculate the rate of NADH oxidation and determine the IC50 value for this compound.

-

Figure 2: Workflow for Mitochondrial Complex I Activity Assay.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of oxygen consumption in intact AML cells, providing a direct measure of mitochondrial respiration.

-

Principle: A Seahorse XF Analyzer is used to measure real-time changes in oxygen concentration in the medium surrounding a monolayer of cells.

-

Procedure:

-

Seed AML cells (e.g., KG-1) in a Seahorse XF cell culture microplate at an optimized density.

-

Allow cells to adhere and equilibrate.

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Load the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

-

Place the cell plate and sensor cartridge in the Seahorse XF Analyzer.

-

Measure the basal OCR, and then sequentially inject the compounds to determine various parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Analyze the data to determine the effect of this compound on OCR.

-

Figure 3: Workflow for Oxygen Consumption Rate (OCR) Assay.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS in AML cells following treatment with this compound.

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Culture AML cells (e.g., KG-1) in a multi-well plate.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Quantify the change in ROS levels relative to the control.

-

Figure 4: Workflow for Intracellular ROS Assay.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential in AML cells.

-

Principle: The cationic fluorescent dye JC-1 accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Procedure:

-

Culture AML cells (e.g., KG-1) and treat with this compound or a vehicle control. A positive control for mitochondrial depolarization (e.g., CCCP) should also be included.

-

Incubate the cells with JC-1 dye.

-

Wash the cells to remove excess dye.

-

Analyze the cells using a flow cytometer.

-

Measure the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

-

Figure 5: Workflow for Mitochondrial Membrane Potential Assay.

Conclusion

This compound represents a promising therapeutic agent for AML by targeting a key metabolic vulnerability. Its potent and specific inhibition of mitochondrial complex I leads to a multifaceted cellular response, including the shutdown of mitochondrial respiration, induction of oxidative stress, and collapse of the mitochondrial membrane potential. These events converge to trigger apoptotic cell death in AML cells. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for the continued investigation and development of this compound and other mitochondrial-targeted therapies for the treatment of acute myeloid leukemia.

A Technical Guide to Reactive Oxygen Species (ROS) Induction in Colorectal Cancer: Mechanisms and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SCAL-255" is not documented in the current scientific literature. This guide provides a comprehensive overview of the principles and methodologies related to the induction of Reactive Oxygen Species (ROS) in colorectal cancer (CRC) by representative therapeutic agents, serving as a framework for research in this area.

Introduction: The Dual Role of ROS in Cancer Therapy

Reactive Oxygen Species (ROS), including superoxide anions, hydroxyl radicals, and hydrogen peroxide, are chemically reactive molecules that play a dual role in cancer biology. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS production induces overwhelming oxidative stress, leading to cellular damage and programmed cell death (apoptosis).[1][2] This phenomenon is exploited in cancer chemotherapy, where many agents are designed to elevate intracellular ROS levels beyond the cancer cells' antioxidant capacity, thereby selectively inducing their death.[1]

Colorectal cancer (CRC) cells often exhibit a state of increased intrinsic oxidative stress compared to normal cells, making them more vulnerable to further ROS insults.[2] This provides a therapeutic window for ROS-inducing agents. Such compounds can trigger apoptosis through various signaling cascades, primarily involving the mitochondria (the intrinsic pathway) and death receptors (the extrinsic pathway).[1][3] Key signaling pathways implicated in ROS-mediated apoptosis in CRC include the mitogen-activated protein kinase (MAPK) and PI3K/Akt/mTOR pathways.[3][4]

This technical guide details the mechanisms, experimental validation, and signaling pathways associated with ROS-inducing agents in the context of colorectal cancer research.

Quantitative Data on the Effects of ROS-Inducing Agents in CRC

The efficacy of a ROS-inducing compound is quantified by its ability to reduce cell viability, increase intracellular ROS, and induce apoptosis. The following tables summarize representative data for various compounds against CRC cell lines.

Table 1: Cytotoxicity of Select Agents in Colorectal Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Exposure Time |

|---|---|---|---|---|

| Thiosemicarbazone Deriv. (C4) | HT-29 | MTT | ~5 µM | 24h[5] |

| Thiosemicarbazone Deriv. (C4) | SW620 | MTT | ~10 µM | 24h[5] |

| Sitagliptin | HT-29 | MTT | 31.2 µg/mL | 24h[6] |

| Vildagliptin | HT-29 | MTT | 125 µg/mL | 24h[6] |

| Alantolactone + Oxaliplatin | HCT116 | - | Synergistic Inhibition | -[4] |

Table 2: ROS Production and Apoptosis Induction by Select Agents in Colorectal Cancer Cell Lines

| Compound/Treatment | Cell Line | ROS Fold Increase (vs. Control) | Apoptosis Rate (% of Cells) |

|---|---|---|---|

| Drimia maritima Extract | COLO-205 | Significant Increase | Not Specified |

| Drimia maritima Extract | Caco-2 | Significant Increase | Not Specified |

| Alantolactone + Oxaliplatin | HCT116 / RKO | Significant Increase | Significantly Increased |

| Curcumin Derivative (WZ35) | Colon Cancer Cells | Significant Induction | ER Stress-dependent Apoptosis |

| Thiosemicarbazone Deriv. (C4) | HT-29 / SW620 | Significant Increase | Apoptosis Induced |

(Note: Quantitative values for ROS fold increase and specific apoptosis percentages are often presented graphically in literature; this table reflects the reported outcomes.)

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's ROS-inducing and pro-apoptotic activity.

Workflow for Assessing a Novel ROS-Inducing Compound

Caption: Workflow for evaluating a potential ROS-inducing anticancer agent.

Protocol for Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is adapted from established methods for measuring ROS in adherent colorectal cancer cells.[7]

-

Cell Seeding: Seed 2 x 10⁵ colorectal cancer cells (e.g., HCT116) per well in a 24-well plate and incubate overnight at 37°C.

-

Compound Treatment: Treat cells with the desired concentrations of the test compound for the specified duration. Include a positive control (e.g., a known ROS inducer like H₂O₂) and an untreated negative control.

-

DCFH-DA Staining:

-

Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.

-

Dilute the stock solution in serum-free medium to a final working concentration (e.g., 10-20 µM).

-

Remove the treatment medium from the cells and wash once with serum-free medium.

-

Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[7][8]

-

-

Washing: Remove the DCFH-DA solution and wash the cells once with medium and twice with 1x Phosphate-Buffered Saline (PBS).[7] Add 500 µL of 1x PBS to each well for imaging.

-

Detection:

-

Immediately measure the fluorescence using a fluorescence microscope or a microplate reader.

-

The fluorescent product, 2'-7'dichlorofluorescein (DCF), is detected at an excitation/emission wavelength of approximately 485/535 nm.[9]

-

Quantify the fluorescence intensity and normalize it to the control group to determine the fold increase in ROS.

-

Protocol for Cell Viability (MTT Assay)

This protocol is based on the colorimetric assay that measures the metabolic activity of viable cells.[6][10]

-

Cell Seeding: Seed colorectal cancer cells (e.g., HT-29) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate overnight.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

-

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

-

Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate, treat with the compound for the desired time, and incubate.

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like trypsin-EDTA.

-

Combine all cells and centrifuge at ~300 x g for 5 minutes.[13]

-

-

Washing: Wash the cells twice with cold 1x PBS.[13]

-

Staining:

-

Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]

-

Gently mix and incubate for 15 minutes at room temperature in the dark.[14]

-

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol for Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.[15][16]

-

Protein Extraction: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-JNK, p-p38, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C with gentle agitation.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.[15]

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

ROS-Induced Signaling Pathways in Colorectal Cancer

Excessive ROS generation triggers a cascade of signaling events that converge to execute apoptosis. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

High levels of ROS can cause damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (MMP).[1] This disruption triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1] This process is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members (e.g., Bax, Bak) promote cytochrome c release, and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibit it.

Caption: The ROS-mediated intrinsic pathway of apoptosis.

MAPK and PI3K/Akt Signaling Pathways

ROS act as signaling molecules that can modulate key pathways controlling cell fate.

-

MAPK Pathway: Excessive ROS is known to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways in colorectal cancer cells.[4] Activation (phosphorylation) of JNK and p38 promotes apoptosis by phosphorylating and modulating the activity of other proteins, including members of the Bcl-2 family.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial pro-survival pathway that is often hyperactivated in CRC. Some ROS-inducing agents have been shown to induce apoptosis by deactivating this pathway.[3] Inhibition of Akt and mTOR signaling can disinhibit pro-apoptotic factors and contribute to cell death.

Caption: Modulation of MAPK and PI3K/Akt pathways by ROS in CRC.

Conclusion and Future Directions

The induction of excessive ROS is a validated and potent strategy for promoting apoptotic cell death in colorectal cancer. The inherent oxidative stress in cancer cells provides a therapeutic vulnerability that can be selectively targeted. For drug development professionals, the key is to identify novel compounds that can efficiently elevate intracellular ROS while minimizing off-target effects on healthy cells.

A thorough characterization of any new agent requires a systematic approach, including quantification of cytotoxicity, direct measurement of ROS production, confirmation of apoptosis, and elucidation of the underlying signaling pathways. The protocols and frameworks provided in this guide serve as a foundational resource for researchers aiming to discover and validate the next generation of ROS-inducing therapeutics for colorectal cancer.

References

- 1. REACTIVE OXYGEN SPECIES AND COLORECTAL CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Reactive Oxygen Species in Colorectal Cancer Initiation and Progression: Perspectives on Theranostic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS [ijbs.com]

- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. doc.abcam.com [doc.abcam.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Annexin V Staining Protocol [bdbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Investigating the Pharmacokinetics of SCAL-255: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCAL-255, a novel pyrazole amide, has been identified as a potent and selective inhibitor of mitochondrial complex I, demonstrating significant antitumor activity in preclinical models of oxidative phosphorylation (OXPHOS)-dependent cancers. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound. Due to the early stage of its development, publicly available pharmacokinetic data is limited. This document summarizes the existing in vivo efficacy data and outlines the general experimental protocols and potential signaling pathways relevant to a compound of this class. The guide is intended to serve as a foundational resource for researchers and drug development professionals involved in the ongoing investigation of this compound and similar mitochondrial complex I inhibitors.

Introduction

This compound is a novel synthetic pyrazole amide that acts as a potent inhibitor of NADH-ubiquinone oxidoreductase, also known as mitochondrial complex I.[1] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production. In cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS), such as certain colorectal and acute myeloid leukemia cell lines, this inhibition leads to impaired mitochondrial function, increased reactive oxygen species (ROS) production, and ultimately, cell death.[1] Preclinical studies have shown that this compound exhibits significant antitumor activity in mouse xenograft models with a favorable safety profile compared to earlier generation complex I inhibitors.[1] Understanding the pharmacokinetic profile of this compound is crucial for its further development as a therapeutic agent.

In Vivo Efficacy and Tolerability

In vivo studies are essential for evaluating the therapeutic potential and safety of a drug candidate. The following table summarizes the available in vivo data for this compound from a mouse xenograft model.

| Parameter | Value | Species | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Efficacy Dose | 5 mg/kg | Mouse | KG-1 subcutaneous xenograft | Intraperitoneal injection | 61.5% | [1] |

| Maximum Tolerated Dose (MTD) | 68 mg/kg | Mouse | N/A | N/A | N/A | [1] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound have not been published. However, a general methodology for in vivo efficacy studies in a mouse xenograft model can be outlined as follows.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol describes a typical workflow for assessing the antitumor activity of a compound like this compound in a subcutaneous xenograft mouse model.

Mechanism of Action and Potential Signaling Pathways

This compound exerts its cytotoxic effects by inhibiting mitochondrial complex I. This disruption of the electron transport chain has several downstream consequences that can impact cellular signaling pathways.

Generalized Signaling Pathway for Mitochondrial Complex I Inhibition

The following diagram illustrates the potential signaling pathways affected by the inhibition of mitochondrial complex I by a compound like this compound. Inhibition of complex I leads to decreased ATP production and an altered NAD+/NADH ratio, which can activate AMP-activated protein kinase (AMPK) and inhibit mTOR signaling, ultimately leading to reduced cell proliferation and protein synthesis. Furthermore, the disruption of mitochondrial function can lead to the production of reactive oxygen species (ROS), which can induce apoptosis. The shift from oxidative phosphorylation to glycolysis is another key metabolic consequence.

Future Directions

The promising preclinical activity of this compound warrants further investigation into its pharmacokinetic and pharmacodynamic properties. Future studies should focus on:

-

Detailed ADME studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound in relevant animal models.

-

Pharmacokinetic profiling: Determining key parameters such as Cmax, Tmax, AUC, and half-life to inform dosing strategies for future clinical trials.

-

Bioavailability studies: Assessing the oral bioavailability of this compound to explore different administration routes.

-

Metabolite identification: Identifying and characterizing the major metabolites of this compound to understand their potential activity and toxicity.

-

Elucidation of specific signaling pathways: Investigating the precise molecular mechanisms and signaling cascades modulated by this compound in cancer cells.

A thorough understanding of these aspects will be critical for the successful clinical translation of this compound as a novel anticancer agent.

References

SCAL-255: A Novel Inhibitor of Glycolysis for Cancer Therapy

An In-depth Technical Guide on the Impact of SCAL-255 on Cancer Cell Metabolism

Introduction

This compound is a first-in-class, potent, and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). In numerous cancer phenotypes, the upregulation of PFKFB3 is a key driver of the Warburg effect, characterized by a metabolic shift towards aerobic glycolysis. This guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the effects of this compound on cancer cell metabolism.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound across various cancer cell lines.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) | U87-MG (Glioblastoma) |

| PFKFB3 IC₅₀ (nM) | 15.2 | 18.5 | 22.1 | 16.8 |

| Cellular IC₅₀ (µM) | 1.2 | 1.8 | 2.5 | 1.5 |

| Glucose Uptake (% inh) | 65% | 58% | 52% | 68% |

| Lactate Prod. (% inh) | 72% | 65% | 58% | 75% |

| ATP Levels (% decrease) | 45% | 38% | 32% | 50% |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosage (mg/kg) | TGI (%) | Tumor Lactate (µmol/g) |

| HCT116 | 50 | 68% | 1.8 |

| A549 | 50 | 55% | 2.5 |

| U87-MG | 75 | 62% | 1.5 |

(TGI: Tumor Growth Inhibition)

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by targeting a central node in cancer cell metabolism. The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound action on the glycolytic pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PFKFB3 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PFKFB3.

Caption: Workflow for the PFKFB3 enzymatic inhibition assay.

Protocol:

-

Recombinant human PFKFB3 is incubated with varying concentrations of this compound in a 96-well plate.

-

The reaction is initiated by the addition of ATP and fructose-6-phosphate (F6P).

-

The product, fructose-2,6-bisphosphate (F2,6BP), is measured using a coupling enzyme system where the rate of NADH oxidation is proportional to the F2,6BP concentration.

-

The decrease in absorbance at 340 nm is monitored kinetically.

-

IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog in cancer cells treated with this compound.

Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with this compound or vehicle control for 24 hours.

-

The fluorescent glucose analog, 2-NBDG, is added to the culture medium and incubated for 1 hour.

-

Cells are washed with PBS to remove extracellular 2-NBDG.

-

Intracellular fluorescence is measured using a plate reader with excitation/emission wavelengths of 485/535 nm.

-

The percentage inhibition of glucose uptake is calculated relative to the vehicle-treated control.

Lactate Production Assay

This colorimetric assay quantifies the amount of lactate secreted by cancer cells into the culture medium.

Protocol:

-

Cancer cells are treated with this compound or vehicle control for 48 hours.

-

Aliquots of the culture medium are collected.

-

The medium is incubated with a reaction mixture containing lactate oxidase and a colorimetric probe.

-

Lactate oxidase converts lactate to pyruvate and H₂O₂, and the H₂O₂ reacts with the probe to generate a colored product.

-

The absorbance is measured at 570 nm.

-

Lactate concentrations are determined from a standard curve, and the percentage inhibition is calculated.

Logical Relationships in Drug Action

The following diagram illustrates the logical flow from target engagement to the observed cellular and in vivo effects of this compound.

Early-Stage Preclinical Toxicity Profile of SCAL-255: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCAL-255 is a novel, potent, small-molecule inhibitor of mitochondrial complex I (CI) of the electron transport chain. It is under investigation as a therapeutic agent for cancers that are highly dependent on oxidative phosphorylation (OXPHOS). This technical whitepaper provides a comprehensive overview of the early-stage, preclinical toxicity and safety profile of this compound. The data herein is compiled from publicly available research, primarily the work of Zhou, Y. et al., as published in the European Journal of Medicinal Chemistry in 2023. This document details the in vitro and in vivo toxicological assessments of this compound, including its mechanism of action, cellular effects, and preliminary safety in animal models. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided to support the reproducibility of the findings. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the methodologies and mechanisms discussed.

Introduction

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is a critical enzyme in the electron transport chain, responsible for a significant portion of cellular ATP production through oxidative phosphorylation. In many cancer phenotypes, there is a metabolic reliance on OXPHOS, making mitochondrial complex I an attractive target for therapeutic intervention. This compound was developed as a potent inhibitor of this complex, demonstrating significant anti-proliferative effects in OXPHOS-dependent cancer cell lines. This document serves as a technical guide to the early-stage toxicological evaluation of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the function of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream cellular events that contribute to its anti-cancer activity.

The primary mechanism of action of this compound involves the following key effects:

-

Inhibition of Oxygen Consumption Rate (OCR): By blocking complex I, this compound significantly reduces the rate of oxygen consumption in cancer cells, a direct indicator of inhibited oxidative phosphorylation.

-

Induction of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to an increase in the production of reactive oxygen species, inducing oxidative stress within the cancer cells.

-

Reduction of Mitochondrial Membrane Potential (MMP): Inhibition of complex I leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a trigger for apoptosis.

Figure 1. This compound Mechanism of Action Pathway.

In Vitro Toxicity and Efficacy

The in vitro activity of this compound was evaluated in both cancerous and non-cancerous cell lines to determine its potency and selectivity.

Quantitative In Vitro Data

| Cell Line | Cell Type | Parameter | Value | Reference |

| HCT 116 | Human Colorectal Carcinoma | IC50 | 0.52 - 5.81 nM | |

| KG-1 | Human Acute Myeloid Leukemia | IC50 | 0.52 - 5.81 nM | |

| NCM460 | Normal Human Colon Epithelial | Inhibitory Effect | Little to none | |

| - | Mitochondrial Complex I | IC50 | 1.14 µM |

Experimental Protocols

3.2.1. Cell Viability Assay

-